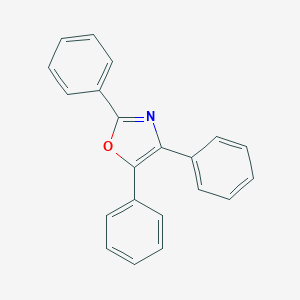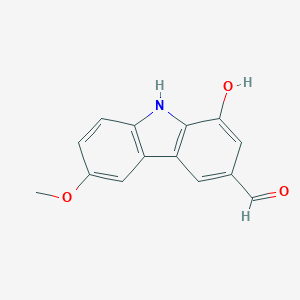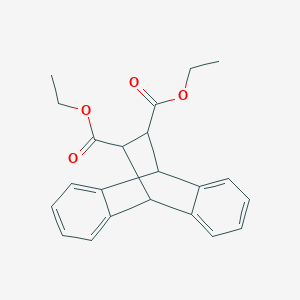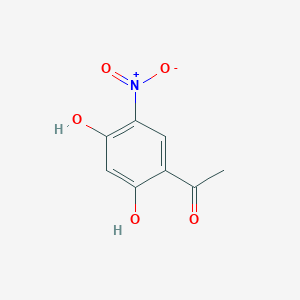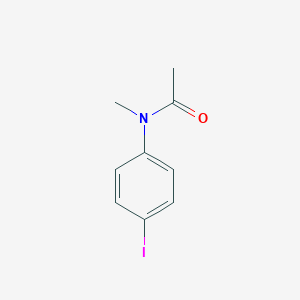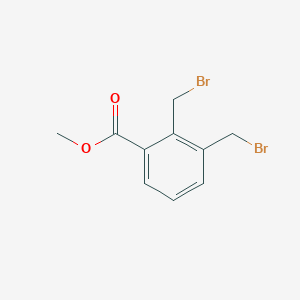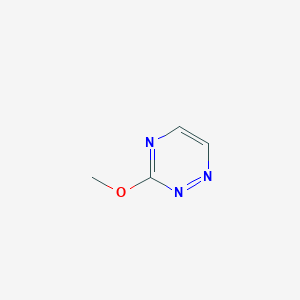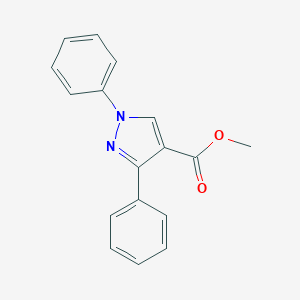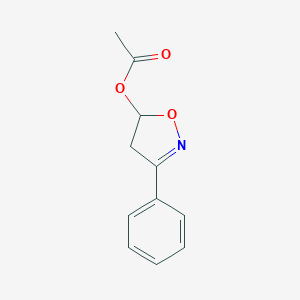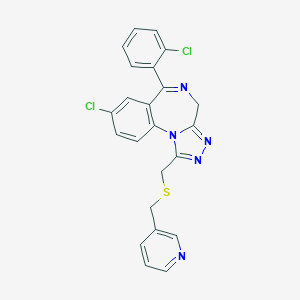
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- is a novel benzodiazepine derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the triazolobenzodiazepine family, which is known for its high affinity for the central nervous system (CNS) receptors.
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- involves its binding to the gamma-aminobutyric acid (GABA) receptors in the 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)-. This binding enhances the inhibitory effects of GABA, leading to anxiolytic, hypnotic, and anticonvulsant effects.
Biochemical and Physiological Effects:
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of GABA in the 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)-, leading to its anxiolytic and hypnotic effects. Additionally, it has been shown to reduce the excitability of neurons, leading to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- is its high affinity for the 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- receptors, making it a potent ligand for studying the GABAergic system. Its low potential for abuse and dependence also makes it a promising alternative to traditional benzodiazepines. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in lab experiments.
Future Directions
Several future directions for 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- include its potential use in the treatment of other 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- disorders, such as depression and schizophrenia. Additionally, further research is needed to understand its long-term effects and potential for tolerance and dependence. Finally, new synthesis methods should be developed to improve its yield and solubility.
Synthesis Methods
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- involves the condensation of 2-amino-5-chlorobenzophenone with 2-chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium azide and copper sulfate to obtain the triazole ring. The final step involves the introduction of the thiomethyl group using 3-pyridinemethanethiol in the presence of sodium methoxide. The yield of this synthesis method is approximately 50%.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- has shown potential therapeutic applications in the treatment of anxiety disorders, insomnia, and epilepsy. Several studies have reported its anxiolytic, hypnotic, and anticonvulsant properties. Additionally, it has been shown to have a low potential for abuse and dependence, making it a promising alternative to traditional benzodiazepines.
properties
CAS RN |
85677-84-5 |
|---|---|
Product Name |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- |
Molecular Formula |
C23H17Cl2N5S |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-(pyridin-3-ylmethylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H17Cl2N5S/c24-16-7-8-20-18(10-16)23(17-5-1-2-6-19(17)25)27-12-21-28-29-22(30(20)21)14-31-13-15-4-3-9-26-11-15/h1-11H,12-14H2 |
InChI Key |
HHLMQYBZCDVUDQ-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CN=CC=C5 |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CN=CC=C5 |
Other CAS RN |
85677-84-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

